Mass Spectrometric Discrimination
1,4-Diiodobenzene-13C6 provides a +6 Da mass shift relative to the unlabeled 12C6 analog due to uniform 13C labeling of the aromatic ring . This mass difference eliminates isotopic overlap in MS detection, enabling the compound to function as a structurally identical internal standard (SIL-IS) that co-elutes with the native analyte, correcting for matrix effects and instrument variability with superior accuracy [1]. In contrast, deuterated analogs (e.g., 1,4-diiodobenzene-d4) exhibit a smaller +4 Da shift with potential for deuterium-hydrogen exchange and chromatographic retention time shifts, which can compromise quantitative reliability .
| Evidence Dimension | Molecular weight increase and isotopic purity |
|---|---|
| Target Compound Data | MW = 335.86 g/mol; 13C enrichment ≥ 99 atom% |
| Comparator Or Baseline | Unlabeled 1,4-diiodobenzene: MW = 329.86 g/mol; Deuterated analog (1,4-diiodobenzene-d4): MW = 333.88 g/mol (est.) |
| Quantified Difference | Target vs unlabeled: +6.00 Da mass shift; Target vs deuterated: +1.98 Da greater mass shift, no H/D exchange risk |
| Conditions | LC-MS/MS analysis using ESI or APCI ionization |
Why This Matters
Procurement of the 13C6-labeled compound ensures compliance with FDA and EMA bioanalytical method validation guidelines that recommend stable isotope-labeled internal standards for the most robust quantitative assays.
- [1] Pharmaffiliates. (n.d.). 1,4-Diiodobenzene-13C6. Application as intermediate in production of labelled Dutasteride and as internal standard. View Source
